![molecular formula C16H10ClF2NOS2 B2919952 4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-93-7](/img/structure/B2919952.png)
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione (hereafter referred to as 4-CFMT) is a synthetic compound that has been studied for its potential application in a variety of scientific research contexts. It is a derivative of 4-chloro-3-fluorophenyl thiazole, and is an organosulfur compound with a unique combination of properties. 4-CFMT has been studied for its ability to act as a catalyst, as a ligand, and as a reagent in a variety of reactions. In addition, 4-CFMT has been studied for its potential use as a therapeutic agent in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonds in Thiazole Derivatives
A theoretical study explored the intramolecular hydrogen bonds, CH...X (X = N, O, or Cl), in various thiazole derivatives. These bonds were studied using all-electron calculations, showing the presence of single H-bonds in each compound analyzed, with bond energies estimated around 2.0 to 4.0 kcal/mol. This research contributes to understanding the electronic structures and bonding in thiazole compounds, which can influence their reactivity and stability in various applications (Castro et al., 2007).
Antimicrobial Activities of Thiazole Derivatives
Another study synthesized new Mannich bases bearing the 1,3,4-oxadiazoline ring system, which were screened for their antimicrobial activities. The preliminary results revealed that some compounds exhibited promising antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Chemistry of 3-Alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thione
Research into the synthetic, spectroscopic, and structural investigations of 3-alkoxy-4-(p-chlorophenyl)-1,3-thiazole-2(3H)-thiones provided insights into their background reactivity and selectivity in transformations. These findings can inform the development of these compounds as alkoxyl radical precursors for various chemical syntheses (Hartung et al., 2009).
Corrosion Inhibition by Thiazole Derivatives
A study on the corrosion inhibition performances of thiazole and thiadiazole derivatives against the corrosion of iron highlighted the use of density functional theory (DFT) calculations and molecular dynamics simulations. The research provided theoretical support for the experimental findings, indicating that these compounds can serve as effective corrosion inhibitors (Kaya et al., 2016).
Structural Characterization of Thiazole Derivatives
Structural investigations of specific thiazole derivatives through single crystal diffraction studies have contributed to understanding their crystalline structure and molecular conformation. This research is crucial for the development of materials with tailored properties for specific applications (Kariuki et al., 2021).
Propiedades
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2NOS2/c17-10-4-6-12(7-5-10)21-8-11-9-23-16(22)20(11)15-13(18)2-1-3-14(15)19/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMCBACGAPCIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N2C(=CSC2=S)COC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

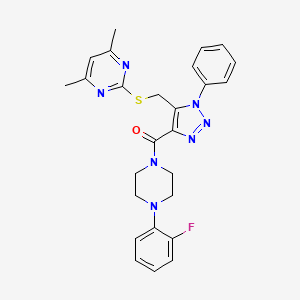
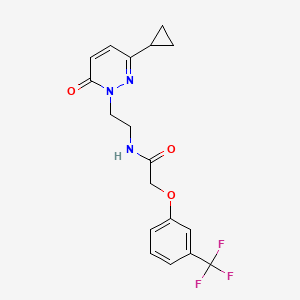
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
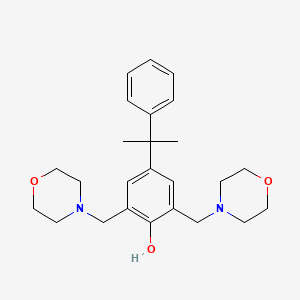
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)


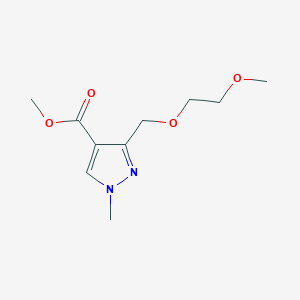
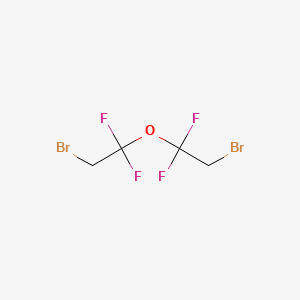
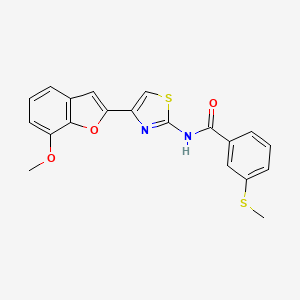
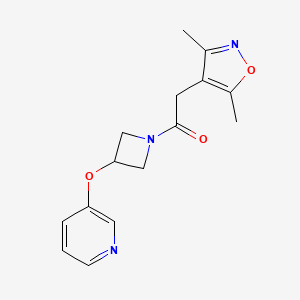
![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)